2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one

p38 MAPK Cytokine Inhibition Inflammation

The compound 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one, commonly designated FR167653, is a synthetic small-molecule p38 mitogen-activated protein kinase (MAPK) inhibitor belonging to the quinazolinyl-pyrimidinone class. It functions as a dual inhibitor of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production in inflammatory cells.

Molecular Formula C21H18FN5O
Molecular Weight 375.4 g/mol
Cat. No. B11195697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Molecular FormulaC21H18FN5O
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F)C
InChIInChI=1S/C21H18FN5O/c1-3-13-4-9-17-16(10-13)12(2)23-20(24-17)27-21-25-18(11-19(28)26-21)14-5-7-15(22)8-6-14/h4-11H,3H2,1-2H3,(H2,23,24,25,26,27,28)
InChIKeyQLJNJJQDCRVBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FR167653 (2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one): A Differentiated p38 MAPK Inhibitor for Inflammatory and Ischemia-Reperfusion Research


The compound 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one, commonly designated FR167653, is a synthetic small-molecule p38 mitogen-activated protein kinase (MAPK) inhibitor belonging to the quinazolinyl-pyrimidinone class [1]. It functions as a dual inhibitor of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production in inflammatory cells [2]. Unlike other p38 MAPK inhibitors, FR167653 demonstrates a distinct selectivity profile with a high therapeutic index in ischemia-reperfusion injury models, making it a valuable tool compound for translational research rather than a generic p38 inhibitor [3].

Why Generic p38 MAPK Inhibitors Cannot Substitute for FR167653 in Ischemia-Reperfusion and Cytokine-Driven Disease Research


Generic substitution among p38 MAPK inhibitors is not scientifically valid due to critical differences in selectivity and functional outcomes. FR167653 maintains high selectivity for p38α/β without inhibiting JNK or COX enzymes, a profile not shared with SB203580, which inhibits COX-1/COX-2 and has a narrower p38α/β selectivity window [1][2]. Furthermore, FR167653 suppresses both IL-1β and TNF-α with extreme potency, unlike BIRB 796 which is biased toward TNF-α [3]. Even within the same therapeutic target, differences in tissue-specific protection, such as consistent multi-organ ischemia-reperfusion benefit seen only with FR167653, preclude interchangeable use [4]. These specific properties directly translate to distinct research outcomes.

Quantitative Differentiation Guide for FR167653 Against Comparators


Dual IL-1β/TNF-α Inhibition Potency Demonstrates Broader Cytokine Suppression Versus Comparators

FR167653 exhibits a rare dual inhibition profile, demonstrating substantially greater potency for IL-1β (IC50 = 0.088 μM) compared to TNF-α (IC50 = 0.84 μM), a near 10-fold selectivity in favor of IL-1β suppression [1]. This contrasts with BIRB 796, which primarily targets TNF-α production (IC50 = 18 nM in THP-1 cells) without reported preferential IL-1β inhibition of similar magnitude [2]. SB203580 shows comparable IL-1β and TNF-α inhibition (IC50 = 50–100 nM for both) but with significantly less potency and without a clear IL-1β bias [3]. The 0.088 μM IL-1β IC50 for FR167653 represents a key differentiating parameter for studies where IL-1β-mediated signaling is of primary interest.

p38 MAPK Cytokine Inhibition Inflammation

COX-1/COX-2 Sparing Profile Confers a Cleaner Anti-Inflammatory Mechanism than SB203580

FR167653 does not inhibit cyclooxygenase (COX)-1 or COX-2 activity at concentrations that fully suppress p38 kinase activity, whereas SB203580 significantly inhibits both COX-1 and COX-2 [1]. In purified kinase assays, FR167653 dose-dependently inhibited p38α without affecting COX activity, unlike SB203580 which exhibits off-target COX inhibition [1][2]. This differential selectivity is critical for distinguishing p38-mediated anti-inflammatory effects from confounding COX-mediated pathways, particularly in studies of prostaglandin E2 (PGE2)-regulated inflammation.

p38 MAPK COX Selectivity Inflammation

73.6% Infarct Size Reduction in Myocardial Ischemia-Reperfusion Model Demonstrates Superior In Vivo Efficacy

In a murine model of regional myocardial ischemia-reperfusion injury, FR167653 pretreatment resulted in a 73.6% reduction in myocardial infarct size relative to vehicle-treated controls (P = 0.0069) [1]. This robust cardioprotection was accompanied by significant reductions in p38 MAPK phosphorylation (P = 0.018), p38 kinase activity (P = 0.047), nuclear factor kappaB translocation (P = 0.001), and myocardial expression of TNF-α (P = 0.023) and IL-1β (P = 0.038) [1]. While SB203580 has demonstrated cardioprotection in similar models, the magnitude of infarct size reduction is not consistently reported at 73.6% [2]. BIRB 796 has not been directly compared in the same myocardial I/R model, and its allosteric binding mechanism may confer different pharmacodynamics [3].

Myocardial Infarction Ischemia-Reperfusion Injury Cardioprotection

Multi-Organ Protection Profile in Ischemia-Reperfusion Injury Not Matched by Comparator Compounds

FR167653 has demonstrated consistent protective efficacy across multiple organ ischemia-reperfusion injury models, including kidney (significant reduction in acute tubular necrosis, P < 0.05) [1], liver (improved 10-day survival rates and suppressed ALT/LDH) [2], lung (dose-dependent amelioration of injury) [3], and heart (73.6% infarct size reduction) [4]. This breadth of validated organ protection across independent studies is not reported for SB203580 or BIRB 796 at a similar level of consistency. BIRB 796's reported hepatotoxicity in clinical trials further contrasts with FR167653's protective liver profile [5]. Notably, FR167653 inhibited p38 MAPK activation without affecting JNK in liver transplantation models, confirming pathway selectivity under pathological conditions [2].

Ischemia-Reperfusion Injury Organ Protection Transplantation

p38α-Selective Kinase Inhibition Without JNK Crosstalk Confers Pathway Specificity in Signal Transduction Research

In kinase selectivity profiling, FR167653 dose-dependently inhibited p38α activity without affecting the activities of JNK2, ERK-1, protein kinase A, protein kinase C, protein kinase G, or epidermal growth factor receptor kinase [1]. In a rat liver transplantation model, FR167653 inhibited p38 MAPK activation at 30 and 60 min post-reperfusion but did not affect the activation of p46/p54 JNKs [2]. By comparison, BIRB 796 inhibits JNK2α2 with an IC50 of 98 nM, indicating significant off-target activity at higher concentrations [3]. SB203580, while relatively selective, also exhibits effects on JNK/SAPK pathways at higher concentrations (IC50 = 100 μM) [4]. The clean p38α selectivity of FR167653 is critical for studies requiring dissociation of p38 from JNK signaling.

p38 MAPK JNK Signal Transduction

Orally Bioavailable In Vivo Efficacy in Collagen-Induced Arthritis Model Validates Translational Utility

FR167653, administered orally, prevented the onset of collagen-induced arthritis in a rat prophylactic model and suppressed progression of joint destruction in a therapeutic model [1]. The compound significantly inhibited TNF-α and IL-1β production in inflammatory cells, with in vivo efficacy demonstrated at doses as low as 32 mg/kg [2]. While BIRB 796 also shows oral activity, it has been associated with elevated alanine transaminase (ALT) levels in clinical trials, raising potential hepatotoxicity concerns [3]. VX-702, another orally available p38 inhibitor, achieved Phase II clinical trials but demonstrated limited efficacy in rheumatoid arthritis patients [4]. FR167653 remains a preferred research tool for preclinical arthritis models requiring robust in vivo cytokine suppression without the confound of hepatotoxicity.

Rheumatoid Arthritis In Vivo Efficacy Oral Bioavailability

Optimal Research and Industrial Scenarios for FR167653 Deployment


Myocardial Ischemia-Reperfusion Injury Research Seeking a High-Efficacy Positive Control

Laboratories investigating cardioprotective interventions in murine myocardial ischemia-reperfusion models should consider FR167653 as a positive control compound. Its validated 73.6% reduction in infarct size [1] provides a robust benchmark against which novel cardioprotective agents can be compared. The compound's documented suppression of p38 MAPK phosphorylation, NF-κB translocation, and inflammatory cytokine expression (TNF-α, IL-1β) within ischemic myocardium [1] establishes a clear mechanism-of-action reference point.

Inflammatory Disease Models Requiring IL-1β-Biased Cytokine Suppression with COX Sparing

For studies of autoinflammatory diseases or IL-1β-driven pathologies, FR167653's unique potency profile (IL-1β IC50 = 0.088 μM versus TNF-α IC50 = 0.84 μM) [2] and its lack of COX-1/COX-2 inhibition [3] make it the preferred p38 inhibitor. Unlike SB203580, which confounds results through COX inhibition, or BIRB 796, which lacks preferential IL-1β suppression, FR167653 enables clean dissection of p38-mediated IL-1β signaling pathways without off-target prostaglandin effects.

Multi-Organ Transplantation and Ischemia-Reperfusion Injury Research Programs

Transplantation research groups studying ischemia-reperfusion injury across multiple organ systems (kidney, liver, lung, heart) benefit from a single validated tool compound with documented efficacy across all four organs [4][5][6]. FR167653's consistent protection profile, including improved survival in liver transplantation [5] and reduced acute tubular necrosis in renal I/R [4], reduces experimental variability associated with switching p38 inhibitors between organ models.

Kinase Selectivity Profiling and Signal Transduction Reference Studies

For biochemical and cellular signal transduction studies requiring clean p38α inhibition without confounding JNK, ERK, or COX off-target effects, FR167653 serves as an optimal reference inhibitor. Its demonstrated lack of inhibition against JNK, ERK-1, PKA, PKC, PKG, and EGFR kinase at p38-suppressive concentrations [3][5] provides experimental confidence in attributing observed phenotypes specifically to p38 pathway blockade.

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